Cas no 1806107-62-9 (4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine)

4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H2BrF3N2O2/c8-5-4(14)2-13-3(1-12)6(5)15-7(9,10)11/h2,14H
- InChIKey: YQLLYTBNRIYWEP-UHFFFAOYSA-N
- SMILES: BrC1C(=CN=C(C#N)C=1OC(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 277
- XLogP3: 2.4
- トポロジー分子極性表面積: 66.1
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026004515-500mg |
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine |
1806107-62-9 | 97% | 500mg |
$1,019.20 | 2022-04-01 | |
Alichem | A026004515-1g |
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine |
1806107-62-9 | 97% | 1g |
$1,612.80 | 2022-04-01 |
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridineに関する追加情報
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine (CAS No. 1806107-62-9): A Key Intermediate in Modern Pharmaceutical Synthesis
4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine, identified by its CAS number 1806107-62-9, is a highly versatile and significant intermediate in the realm of pharmaceutical chemistry. This compound, featuring a pyridine core substituted with various functional groups, has garnered considerable attention due to its utility in the synthesis of bioactive molecules. The presence of a bromine atom, a cyano group, a hydroxyl group, and a trifluoromethoxy group imparts unique reactivity and selectivity, making it a valuable building block for drug discovery and development.
The structural features of 4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine contribute to its broad applicability in medicinal chemistry. The bromine substituent, for instance, serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl groups. This functionality is particularly useful in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug candidates.
Furthermore, the cyano group in the molecule can undergo various transformations, including reduction to an amine or conversion to a carboxylic acid derivative. These modifications are frequently employed in the synthesis of peptidomimetics and other biologically relevant compounds. The hydroxyl group also provides opportunities for further functionalization, such as etherification or esterification, expanding the scope of possible derivatives. The trifluoromethoxy group, known for its ability to enhance metabolic stability and binding affinity, adds another layer of complexity and utility to this intermediate.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these efforts, kinase inhibitors have emerged as a major focus due to their importance in treating cancers, inflammatory diseases, and other disorders. Pyridine derivatives have shown particular promise in this area, with numerous compounds entering clinical trials. The compound 4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine is no exception and has been utilized in the synthesis of several kinase inhibitors.
One notable application of this intermediate is in the development of Janus kinase (JAK) inhibitors. JAK enzymes play a crucial role in signal transduction pathways that regulate immune responses and hematopoiesis. Inhibitors targeting JAK have been approved for the treatment of conditions such as rheumatoid arthritis and myelofibrosis. Researchers have leveraged the reactivity of 4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine to introduce specific pharmacophores that interact with the JAK active site. For example, by employing palladium-catalyzed cross-coupling reactions on the brominated pyridine core, scientists have been able to generate analogs with improved potency and selectivity.
The trifluoromethoxy group in particular has been highlighted for its ability to modulate pharmacokinetic properties. In drug design, trifluoromethoxy-substituted compounds often exhibit enhanced lipophilicity and metabolic stability, which are critical factors for drug efficacy and duration of action. This feature has been exploited in the synthesis of next-generation JAK inhibitors that demonstrate improved pharmacological profiles compared to earlier generations.
In addition to kinase inhibitors, 4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine has found utility in other therapeutic areas. For instance, it has been employed in the synthesis of antiviral agents where pyridine derivatives play a pivotal role due to their ability to interact with viral enzymes and proteins. The versatility of this intermediate allows for the rapid assembly of diverse scaffolds that can be optimized for target specificity and efficacy.
The growing interest in fluorinated compounds has also contributed to the prominence of this intermediate. Fluoro substituents are widely used in pharmaceuticals due to their ability to influence both physical properties (such as solubility) and biological activity (such as receptor binding). The presence of the trifluoromethoxy group in 4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine aligns with this trend, making it an attractive starting point for designing advanced drug candidates.
The synthetic methodologies involving this compound have seen significant advancements recently. Transition-metal catalysis has played a crucial role in enabling efficient transformations that would be otherwise challenging or impossible. For example, copper-mediated coupling reactions have been utilized to introduce aryl groups at various positions on the pyridine ring. These reactions are typically high-yielding and scalable, making them suitable for industrial applications.
Ongoing research continues to uncover new applications for 4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine. Innovations in synthetic chemistry are constantly expanding its utility, allowing for more complex molecular architectures to be constructed with greater ease. As our understanding of biological targets improves and new therapeutic challenges emerge, compounds like this will remain indispensable tools in the pharmaceutical chemist's arsenal.
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